Sodium dichloroacetate, 98%

Catalog No.
S543521
CAS No.
2156-56-1
M.F
C2H2Cl2NaO2
M. Wt
151.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dichloroacetate, 98%

CAS Number

2156-56-1

Product Name

Sodium dichloroacetate, 98%

IUPAC Name

sodium 2,2-dichloroacetate

Molecular Formula

C2H2Cl2NaO2

Molecular Weight

151.93 g/mol

InChI

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);

InChI Key

ZOXHFYPCZQICQD-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water: miscible

Synonyms

Acid, Bichloroacetic, Acid, Dichloroacetic, Bichloroacetic Acid, Dichloroacetate, Potassium, Dichloroacetate, Sodium, Dichloroacetic Acid, Potassium Dichloroacetate, Sodium Dichloroacetate

Canonical SMILES

C(C(=O)O)(Cl)Cl.[Na]

Isomeric SMILES

C(C(=O)[O-])(Cl)Cl.[Na+]

The exact mass of the compound Sodium dichloroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744479. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Chloroacetates. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Sodium dichloroacetate (CAS 2156-56-1) at 98% purity is a highly water-soluble, stable organic salt widely procured as a benchmark inhibitor of pyruvate dehydrogenase kinase (PDK). Unlike its free acid counterpart, which is a corrosive and volatile liquid, sodium dichloroacetate presents as a stable white crystalline powder that decomposes at 198 °C[1]. This physical form provides excellent processability and precise stoichiometric control for both biological assays and chemical synthesis. Its high aqueous solubility and neutral profile upon dissolution make it the standard choice for metabolic modulation studies, avoiding the complex handling, safety hazards, and pH adjustment steps required by generic chloroacetic acids [2].

Procurement substitution with dichloroacetic acid (the free acid) introduces severe handling risks and experimental variability, as the free acid is a highly corrosive liquid (pKa 1.48) that demands rigorous neutralization before any biological or formulation use [1]. This manual titration step often leads to batch-to-batch pH inconsistencies in cell culture media. Furthermore, substituting with closely related salts like sodium monochloroacetate (NaMCA) or sodium trichloroacetate (NaTCA) is scientifically invalid; NaMCA is approximately 20 times more acutely toxic and lacks specific PDK inhibitory activity, while NaTCA acts primarily as a protein precipitant . Consequently, utilizing 98% pure sodium dichloroacetate is critical to ensure target specificity and avoid the indiscriminate cytotoxicity associated with lower-grade or analog chloroacetates [2].

Handling Safety and Formulation Consistency

When preparing aqueous solutions for biological or synthetic applications, the physical state of the precursor is critical. Sodium dichloroacetate is a stable solid powder that dissolves readily in cold water without drastically altering the pH. In contrast, dichloroacetic acid is a corrosive liquid with a pKa of 1.48 and a vapor pressure of 0.19 kPa at 20 °C [1]. Utilizing the free acid requires hazardous liquid handling and precise base titration to prevent severe acidification of the media [2].

Evidence DimensionPhysical state and acidity
Target Compound DataStable solid powder, neutral dissolution
Comparator Or BaselineDichloroacetic acid (corrosive liquid, pKa 1.48)
Quantified DifferenceEliminates extreme acidity and volatility
ConditionsAqueous formulation at room temperature

Procuring the sodium salt eliminates the need for hazardous liquid handling and manual pH titration, ensuring reproducible formulation for sensitive biological assays.

Target Specificity vs. Indiscriminate Toxicity

Sodium dichloroacetate is a recognized inhibitor of pyruvate dehydrogenase kinase (PDK), typically exhibiting IC50 values in the 10-100 µM range for target inhibition, which shifts cellular metabolism from glycolysis to oxidative phosphorylation without causing immediate cell death[1]. If a buyer attempts to substitute with sodium monochloroacetate (NaMCA), the metabolic shift fails. NaMCA does not specifically inhibit PDK and is reported to be at least 20 times more acutely toxic than dichloroacetates, leading to rapid, non-specific cellular necrosis .

Evidence DimensionToxicity and target mechanism
Target Compound DataSpecific PDK inhibition (IC50 ~10-100 µM) with low acute cytotoxicity
Comparator Or BaselineSodium monochloroacetate (>20x higher acute toxicity)
Quantified Difference>20-fold reduction in acute indiscriminate toxicity
ConditionsIn vitro cellular viability and metabolic assays

Selecting NaDCA over monochloroacetate analogs is mandatory to achieve specific metabolic reprogramming without destroying the biological model through off-target toxicity.

Purity-Linked Reproducibility in Sensitive Assays

The 98% purity specification of this sodium dichloroacetate product is critical for maintaining assay integrity. Technical-grade or crude dichloroacetic materials often contain up to 0.2% monochloroacetic acid and 1.0% trichloroacetic acid[1]. Because monochloroacetate is highly toxic and trichloroacetate is a known protein precipitant and hepatocarcinogen in murine models [2], even small percentage fluctuations of these impurities can drastically skew baseline viability data in long-term cell cultures or in vivo models.

Evidence DimensionImpurity profile impact
Target Compound Data98% pure NaDCA (controlled trace impurities)
Comparator Or BaselineTechnical grade (contains up to 0.2% MCA and 1.0% TCA)
Quantified DifferenceMinimization of highly toxic MCA/TCA contaminants
ConditionsLong-term cellular and in vivo metabolic studies

Procuring a strictly 98% pure grade prevents trace highly-toxic chloroacetates from confounding experimental results, ensuring high batch-to-batch reproducibility.

Standardized Metabolic Reprogramming Assays

Due to its stable solid form and specific PDK inhibitory action, 98% sodium dichloroacetate is the optimal precursor for preparing stock solutions in cancer metabolism research. It allows researchers to reliably shift cellular metabolism from aerobic glycolysis (the Warburg effect) to oxidative phosphorylation without the pH-induced artifacts caused by free dichloroacetic acid [1].

In Vivo Mitochondrial Disease Modeling

In studies targeting congenital defects of the pyruvate dehydrogenase complex (PDHC), the high purity of this sodium salt ensures that subjects are not exposed to the severe acute toxicity of monochloroacetate impurities. Its reliable aqueous solubility enables precise dosing in drinking water or injectable formulations[2].

Synthesis of Microporous Carbon Adsorbents

Beyond biological applications, sodium dichloroacetate serves as a highly processable organic salt precursor for synthesizing microporous carbon materials. Its solid-state thermal decomposition profile (decomposing at 198 °C) provides predictable stoichiometry and structural control that cannot be achieved using volatile liquid free acids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.9329540 Da

Monoisotopic Mass

150.9329540 Da

Boiling Point

194 °C

Heavy Atom Count

7

Vapor Density

Relative vapor density (air = 1): 4.4

Density

Relative density (water = 1): 1.56

LogP

0.92

Appearance

Solid powder

Melting Point

13.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42932X67B5

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 86 companies with hazard statement code(s):;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sodium Dichloroacetate is the sodium salt of dichloroacetic acid with potential antineoplastic activity. Dichloroacetate ion inhibits pyruvate dehydrogenase kinase, resulting in the inhibition of glycolysis and a decrease in lactate production. This agent may stimulate apoptosis in cancer cells by restoring normal mitochondrial-induced apoptotic signaling.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
PDK [HSA:5164 5165 5166] [KO:K00898]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 19

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2156-56-1
79-43-6

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Fedorchuk AG, Pyaskovskaya ON, Gorbik GV, Prokhorova IV, Kolesnik DL, Solyanik GI. Effectiveness of sodium dichloroacetate against glioma C6 depends on administration schedule and dosage. Exp Oncol. 2016 Jun;38(2):80-3. PubMed PMID: 27356574.
2: Voltan R, Rimondi E, Melloni E, Gilli P, Bertolasi V, Casciano F, Rigolin GM, Zauli G, Secchiero P. Metformin combined with sodium dichloroacetate promotes B leukemic cell death by suppressing anti-apoptotic protein Mcl-1. Oncotarget. 2016 Apr 5;7(14):18965-77. doi: 10.18632/oncotarget.7879. PubMed PMID: 26959881; PubMed Central PMCID: PMC4951344.
3: Khyzhnyak SV, Sorokina LV, Stepanova LI, Kaplia AA. Functional and dynamic state of inner mitochondrial membrane of sarcoma 37 in mice under administration of sodium dichloroacetate. Ukr Biochem J. 2014 Nov-Dec;86(6):106-18. PubMed PMID: 25816611.
4: Agnoletto C, Brunelli L, Melloni E, Pastorelli R, Casciano F, Rimondi E, Rigolin GM, Cuneo A, Secchiero P, Zauli G. The anti-leukemic activity of sodium dichloroacetate in p53mutated/null cells is mediated by a p53-independent ILF3/p21 pathway. Oncotarget. 2015 Feb 10;6(4):2385-96. PubMed PMID: 25544776; PubMed Central PMCID: PMC4385858.
5: Agnoletto C, Melloni E, Casciano F, Rigolin GM, Rimondi E, Celeghini C, Brunelli L, Cuneo A, Secchiero P, Zauli G. Sodium dichloroacetate exhibits anti-leukemic activity in B-chronic lymphocytic leukemia (B-CLL) and synergizes with the p53 activator Nutlin-3. Oncotarget. 2014 Jun 30;5(12):4347-60. PubMed PMID: 24962518; PubMed Central PMCID: PMC4147328.
6: Strum SB, Adalsteinsson O, Black RR, Segal D, Peress NL, Waldenfels J. Case report: Sodium dichloroacetate (DCA) inhibition of the "Warburg Effect" in a human cancer patient: complete response in non-Hodgkin's lymphoma after disease progression with rituximab-CHOP. J Bioenerg Biomembr. 2013 Jun;45(3):307-15. doi: 10.1007/s10863-012-9496-2. Epub 2012 Dec 20. Erratum in: J Bioenerg Biomembr. 2013 Jun;45(3):317. PubMed PMID: 23263938.
7: Sorokina LV, Pyatchanina TV, Didenko GV, Kaplia AA, Khyzhnyak SV. The influence of sodium dichloroacetate on the oxidative processes in sarcoma 37. Exp Oncol. 2011 Dec;33(4):216-21. PubMed PMID: 22217710.
8: Shahrzad S, Lacombe K, Adamcic U, Minhas K, Coomber BL. Sodium dichloroacetate (DCA) reduces apoptosis in colorectal tumor hypoxia. Cancer Lett. 2010 Nov 1;297(1):75-83. doi: 10.1016/j.canlet.2010.04.027. Epub 2010 May 26. PubMed PMID: 20537792.
9: Stockwin LH, Yu SX, Borgel S, Hancock C, Wolfe TL, Phillips LR, Hollingshead MG, Newton DL. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC. Int J Cancer. 2010 Dec 1;127(11):2510-9. doi: 10.1002/ijc.25499. PubMed PMID: 20533281.
10: Sudo A, Sasaki M, Sugai K, Matsuda H. Therapeutic effect and [123I]IMP SPECT findings of sodium dichloroacetate in a patient with MELAS. Neurology. 2004 Jan 27;62(2):338-9. PubMed PMID: 14745089.
11: Naito E, Ito M, Yokota I, Saijo T, Chen S, Maehara M, Kuroda Y. Concomitant administration of sodium dichloroacetate and thiamine in west syndrome caused by thiamine-responsive pyruvate dehydrogenase complex deficiency. J Neurol Sci. 1999 Dec 1;171(1):56-9. Review. PubMed PMID: 10567050.
12: Kimura S, Ohtuki N, Nezu A, Tanaka M, Takeshita S. Clinical and radiologic improvements in mitochondrial encephalomyelopathy following sodium dichloroacetate therapy. Brain Dev. 1997 Dec;19(8):535-40. PubMed PMID: 9440797.
13: Kuroda Y, Ito M, Naito E, Yokota I, Matsuda J, Saijo T, Kondo S, Yoneda Y, Miyazaki M, Mori K, Iwamoto H. Concomitant administration of sodium dichloroacetate and vitamin B1 for lactic acidemia in children with MELAS syndrome. J Pediatr. 1997 Sep;131(3):450-2. PubMed PMID: 9329426.
14: Fox AW, Sullivan BW, Buffini JD, Neichin ML, Nicora R, Hoehler FK, O'Rourke R, Stoltz RR. Reduction of serum lactate by sodium dichloroacetate, and human pharmacokinetic-pharmacodynamic relationships. J Pharmacol Exp Ther. 1996 Nov;279(2):686-93. PubMed PMID: 8930172.
15: Fox AW, Yang X, Murli H, Lawlor TE, Cifone MA, Reno FE. Absence of mutagenic effects of sodium dichloroacetate. Fundam Appl Toxicol. 1996 Jul;32(1):87-95. PubMed PMID: 8812237.
16: Koshkarian GM. Congestive heart failure and sodium dichloroacetate. J Am Coll Cardiol. 1995 Mar 1;25(3):804-5. PubMed PMID: 7860935.
17: Bersin RM, Wolfe C, Kwasman M, Lau D, Klinski C, Tanaka K, Khorrami P, Henderson GN, de Marco T, Chatterjee K. Improved hemodynamic function and mechanical efficiency in congestive heart failure with sodium dichloroacetate. J Am Coll Cardiol. 1994 Jun;23(7):1617-24. PubMed PMID: 8195522.
18: Burlina AB, Milanesi O, Biban P, Bordugo A, Garavaglia B, Zacchello F, DiMauro S. Beneficial effect of sodium dichloroacetate in muscle cytochrome C oxidase deficiency. Eur J Pediatr. 1993 Jun;152(6):537. PubMed PMID: 8392936.
19: Karnafel W. [Sodium dichloroacetate decreases the size of experimental myocardial infarction in dogs]. Kardiol Pol. 1993 May;38(5):341-5. Polish. PubMed PMID: 8366642.
20: Toth GP, Kelty KC, George EL, Read EJ, Smith MK. Adverse male reproductive effects following subchronic exposure of rats to sodium dichloroacetate. Fundam Appl Toxicol. 1992 Jul;19(1):57-63. PubMed PMID: 1397802.

Explore Compound Types